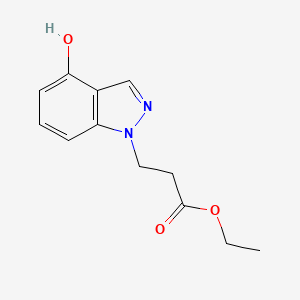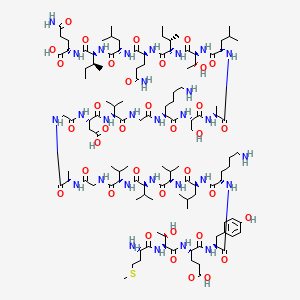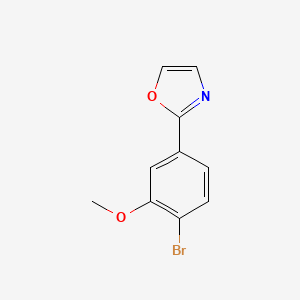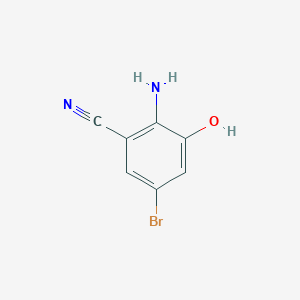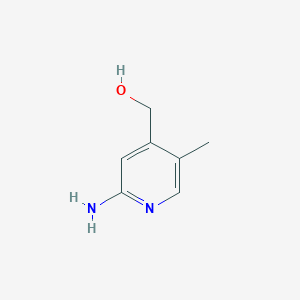![molecular formula C9H8N2 B13922403 Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile CAS No. 62199-48-8](/img/structure/B13922403.png)
Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[410]hept-2-ene-7,7-dicarbonitrile is a chemical compound with a unique bicyclic structure It is characterized by a seven-membered ring fused to a three-membered ring, with two cyano groups attached to the seven-membered ring
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile can be synthesized through several methods. One common approach involves the Diels-Alder reaction of cyclohexa-2,4-dienes with a dienophile, followed by photolysis to afford the bicyclic structure . The reaction conditions typically involve the use of a high-pressure mercury lamp for irradiation in benzene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
化学反応の分析
Types of Reactions
Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of this compound. These products can be further utilized in various applications.
科学的研究の応用
Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile involves its interaction with molecular targets through its cyano groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Similar compounds to bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile include:
Bicyclo[2.2.1]hept-2-ene:
Bicyclo[4.1.0]hept-2-ene: This compound is similar but does not have the dicarbonitrile functionality.
Uniqueness
This compound is unique due to the presence of two cyano groups, which impart distinct chemical reactivity and potential applications compared to its analogs. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
62199-48-8 |
|---|---|
分子式 |
C9H8N2 |
分子量 |
144.17 g/mol |
IUPAC名 |
bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile |
InChI |
InChI=1S/C9H8N2/c10-5-9(6-11)7-3-1-2-4-8(7)9/h1,3,7-8H,2,4H2 |
InChIキー |
YXDCJKXIUPHIME-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C2(C#N)C#N)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


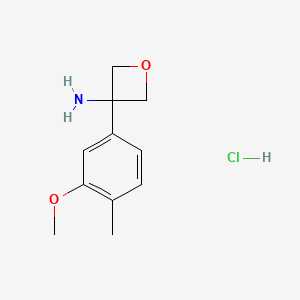
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13922341.png)
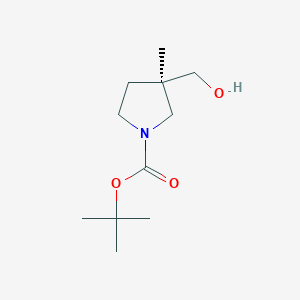


![4-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B13922364.png)
